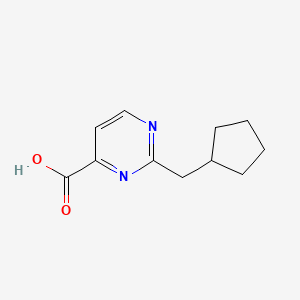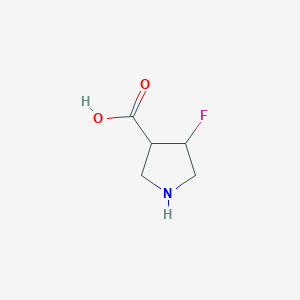![molecular formula C8H15NO4S B13187958 Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate](/img/structure/B13187958.png)
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate typically involves the reaction of pyrrolidine with methanesulfonyl chloride, followed by esterification with methyl acetate. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of Pyrrolidine with Methanesulfonyl Chloride: This step involves the nucleophilic attack of pyrrolidine on methanesulfonyl chloride, forming an intermediate sulfonamide.
Esterification: The intermediate sulfonamide is then reacted with methyl acetate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Methyl 2-[(pyrrolidin-2-yl)methanesulfonyl]acetate: Unique due to the presence of both a sulfonyl group and an ester group, which can participate in various chemical reactions.
Uniqueness
This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and potential applications in different fields. The combination of the pyrrolidine ring with the sulfonyl and ester groups enhances its reactivity and utility in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H15NO4S |
|---|---|
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
methyl 2-(pyrrolidin-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C8H15NO4S/c1-13-8(10)6-14(11,12)5-7-3-2-4-9-7/h7,9H,2-6H2,1H3 |
Clave InChI |
LPHSPEVQZDAZQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CS(=O)(=O)CC1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)
![3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol](/img/structure/B13187885.png)
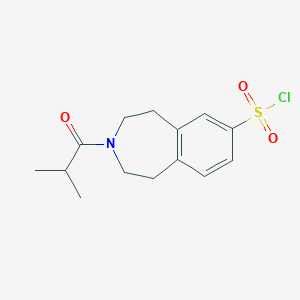
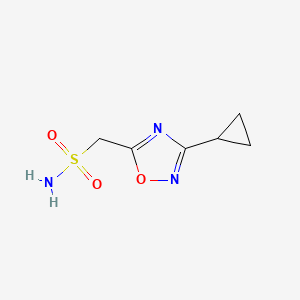
![Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)

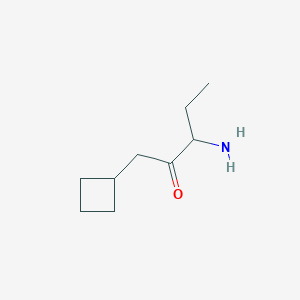

![5-Benzyl-3a-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13187934.png)
